molecular formula C8H5IN2O B1417690 4-Iodo-1,5-naphthyridin-3-ol CAS No. 1246088-57-2

4-Iodo-1,5-naphthyridin-3-ol

Cat. No. B1417690
M. Wt: 272.04 g/mol
InChI Key: IIIXVGZRTWCKQJ-UHFFFAOYSA-N
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Description

4-Iodo-1,5-naphthyridin-3-ol is a chemical compound with the empirical formula C8H5IN2O . It has a molecular weight of 272.04 .


Molecular Structure Analysis

The SMILES string of 4-Iodo-1,5-naphthyridin-3-ol is Oc1cnc2cccnc2c1I . This provides a text representation of the compound’s structure.


Physical And Chemical Properties Analysis

4-Iodo-1,5-naphthyridin-3-ol is a solid . More detailed physical and chemical properties were not available in the search results.

Scientific Research Applications

OLED Materials and Antibacterial Agents

Research into the 1,5-naphthyridine scaffold, including derivatives such as “4-Iodo-1,5-naphthyridin-3-ol,” has shown promising applications in the preparation of OLED materials and potential antibacterial agents. A study detailed the use of Zn-, Mg-, and Li-TMP bases for regioselective metalations and functionalizations of the 1,5-naphthyridine core, leading to significant advancements in the development of materials for organic light-emitting diodes (OLEDs) and antibacterial compounds (Balkenhohl et al., 2017).

Advanced Electronic and Photoluminescence Properties

Another study focused on iridium(III) complexes with 1,5-naphthyridin-4-ol derivatives, demonstrating their application in creating high-performance OLEDs with exceptional external quantum efficiency and pure red emissions. These materials exhibit superior photoluminescence quantum yields and electron mobilities, highlighting their potential in advancing OLED technology (Lu et al., 2019).

Versatile Applications in OLEDs

The hydroxynaphthyridine-derived group III metal chelates, based on 4-hydroxy-1,5-naphthyridine derivatives, offer wide band gap and deep blue analogues of green Alq3, demonstrating their versatility in OLED applications. These compounds provide deep blue fluorescence, high charge carrier mobility, and superior thermal stability, making them effective in solving exciplex formation issues and serving various roles in OLED technology (Liao et al., 2009).

Colorimetric Detection of Iodide Ion

Research into 1,5-naphthyridine-based conjugated polymers has revealed their capability for the highly selective colorimetric detection of iodide ions. This innovative application demonstrates the polymers' sensitivity and responsiveness, offering potential advancements in environmental monitoring and analytical chemistry (BoAli et al., 2018).

Synthetic Tools and Biological Activities

Fused 1,5-naphthyridines, including structures like “4-Iodo-1,5-naphthyridin-3-ol,” serve as critical synthetic tools in medicinal chemistry due to their wide range of biological activities. The versatility of these compounds is highlighted through their applications in drug development, showcasing their importance in synthesizing therapeutics with potential biological effects (Masdeu et al., 2020).

Safety And Hazards

According to the safety information provided by Sigma-Aldrich, 4-Iodo-1,5-naphthyridin-3-ol has a hazard classification of Acute Tox. 4 Oral . The signal word is “Warning” and the hazard statement is H302 .

properties

IUPAC Name

4-iodo-1,5-naphthyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IN2O/c9-7-6(12)4-11-5-2-1-3-10-8(5)7/h1-4,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIIXVGZRTWCKQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C(=C2N=C1)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70678412
Record name 4-Iodo-1,5-naphthyridin-3(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodo-1,5-naphthyridin-3-ol

CAS RN

1246088-57-2
Record name 4-Iodo-1,5-naphthyridin-3-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1246088-57-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Iodo-1,5-naphthyridin-3(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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